

Guanidine Carbonate: A Technical Guide for Chemical and Pharmaceutical Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Guanidine, carbonate

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An In-depth Review of a Strong Organic Alkali for Researchers, Scientists, and Drug Development Professionals

Guanidine carbonate is a versatile and powerful organic alkali that serves as a critical reagent and intermediate in a wide array of chemical and pharmaceutical applications. Its unique combination of strong basicity, high nitrogen content, and utility as a protein denaturant makes it an invaluable tool in organic synthesis, drug formulation, and biochemical research. This technical guide provides a comprehensive overview of its physicochemical properties, key applications with detailed experimental protocols, and the fundamental chemical principles governing its utility.

Physicochemical and Safety Data

Guanidine carbonate, with the chemical formula $(\text{H}_2\text{NC}(\text{NH})\text{NH}_2)_2 \cdot \text{H}_2\text{CO}_3$, is a white to off-white crystalline powder.^{[1][2]} As a salt of the strong organic base guanidine and the weak acid carbonic acid, its aqueous solutions are strongly alkaline.^{[2][3]} A summary of its key quantitative properties is presented below.

Quantitative Physicochemical Data

Property	Value	Source(s)
Molecular Formula	$C_3H_{12}N_6O_3$	[4][5]
Molecular Weight	180.17 g/mol	[5][6]
pKa	12.5 (at 20°C)	[1][3]
pH	11.7 (110 g/L solution at 20°C)	[2][3]
Melting Point	>300 °C (decomposes)	[1][3][4]
Density	1.25 - 1.29 g/cm ³	[1][4]
Water Solubility	450 g/L (at 20°C)	[1][3]
Appearance	White to almost white crystalline powder	[1][2][3]

Safety and Handling

Guanidine carbonate is classified as harmful if swallowed and causes skin and serious eye irritation.[7][8][9] It may also cause respiratory irritation.[7][9] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and respiratory protection in dusty environments, should be worn during handling.[8][10] It is incompatible with strong oxidizing agents and strong acids.[7][8] Store in a cool, dry, well-ventilated place away from incompatible materials.[7][11]

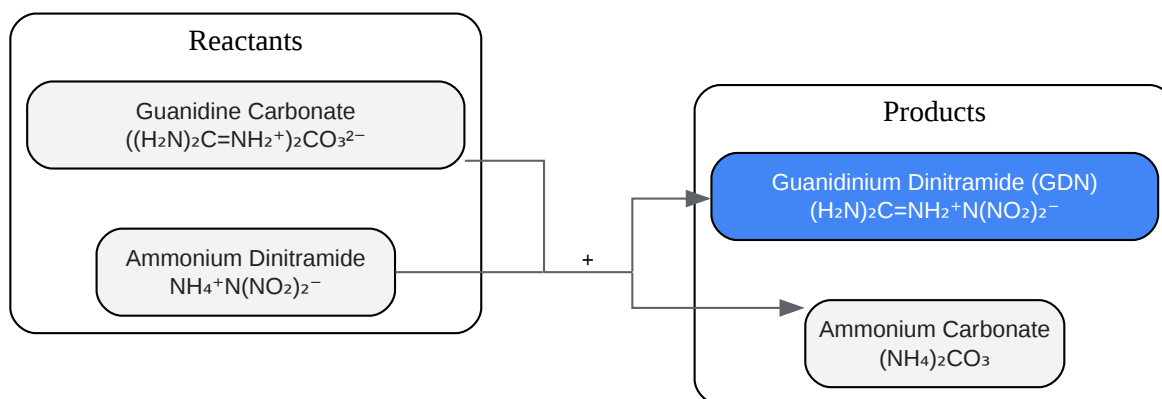
Core Applications and Methodologies

The utility of guanidine carbonate stems from its strong basicity and its role as a precursor to the guanidinium ion. It finds extensive use as a pH adjusting agent, a reactant in organic synthesis, a protein denaturant in biochemical research, and a key component in consumer products like hair relaxers.[1][12][13]

Role in Organic Synthesis

Guanidine carbonate serves as a strong organic base and a versatile building block for introducing the guanidine functional group into molecules, which is critical for the therapeutic action of many antibacterial, antiviral, and antihypertensive agents.[12][13]

Guanidine carbonate is a key precursor in the synthesis of high-energy materials like Guanidinium Dinitramide (GDN), a chlorine-free solid oxidizer.[2][14] The synthesis involves a salt metathesis reaction.



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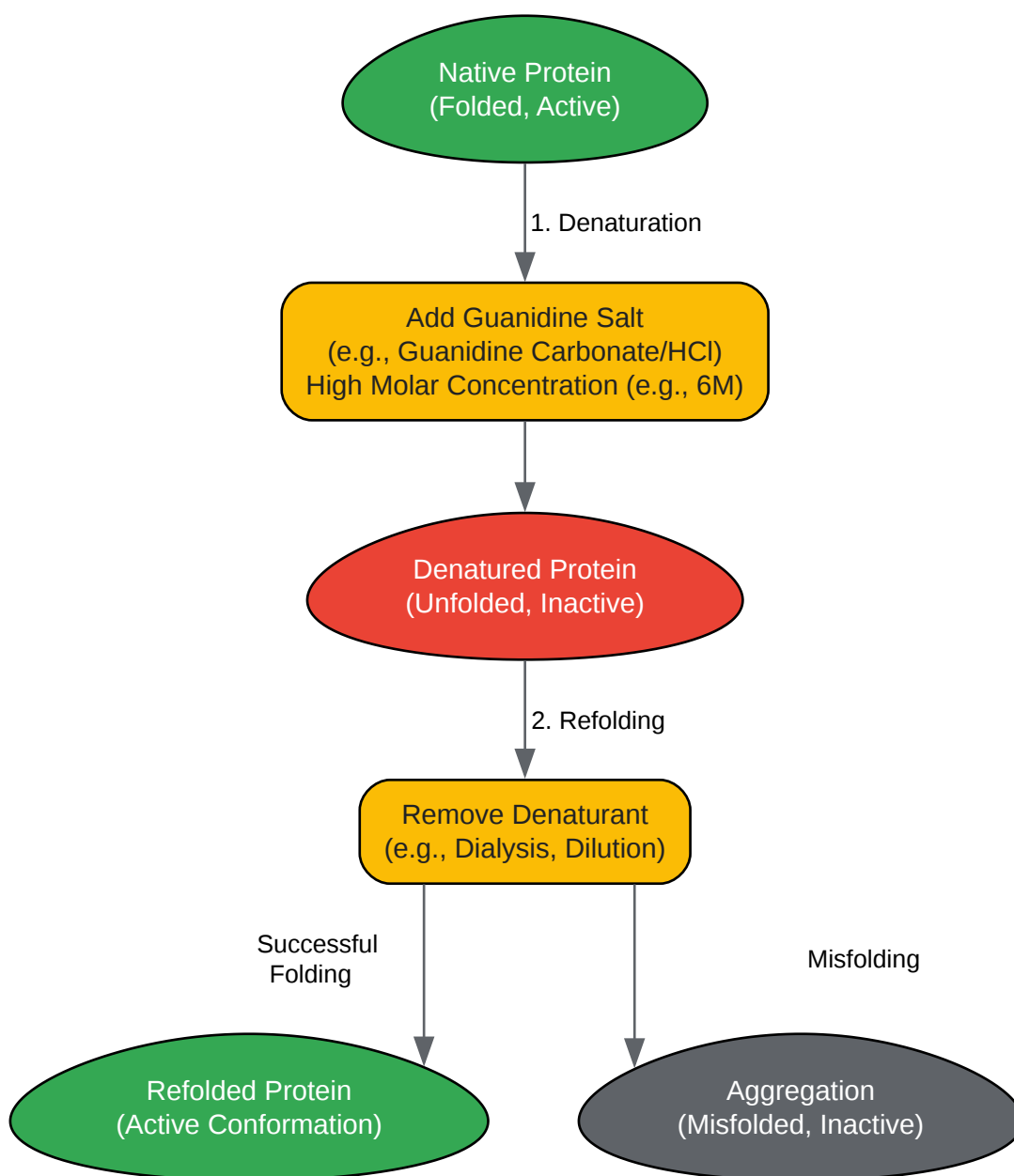
Caption: Reaction scheme for the synthesis of GDN.

Experimental Protocol: Synthesis of Guanidinium Dinitramide (GDN)[2][8][14]

- **Dissolution:** Dissolve ammonium dinitramide (ADN) and a stoichiometric amount of guanidine carbonate separately in a minimal amount of a suitable solvent (e.g., water) under controlled temperature.[2][14]
- **Reaction:** Mix the two solutions. A double displacement reaction occurs, forming the desired guanidinium dinitramide (GDN) and ammonium carbonate as a byproduct.[8]
- **Crystallization & Isolation:** The desired GDN product is typically less soluble and can be isolated through crystallization, which may be influenced by the choice of solvent and temperature.[2][14] The crystalline form of GDN can vary depending on the synthesis conditions.[8][14]
- **Purification:** The isolated GDN is filtered, washed with a cold solvent to remove the soluble ammonium carbonate byproduct and other impurities, and then dried under vacuum.[8]

Application as a Protein Denaturant

Like the more commonly used guanidine hydrochloride, guanidine carbonate acts as a powerful chaotropic agent, disrupting the hydrogen bond network in water and destabilizing the tertiary structure of proteins.^{[1][12]} This property is leveraged in protein folding/refolding studies, solubilizing proteins from inclusion bodies, and in sample preparation for proteomics.^{[6][9][15]}



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Caption: Workflow for protein denaturation and refolding.

Experimental Protocol: Solubilization of Protein Inclusion Bodies^[5]^[9]

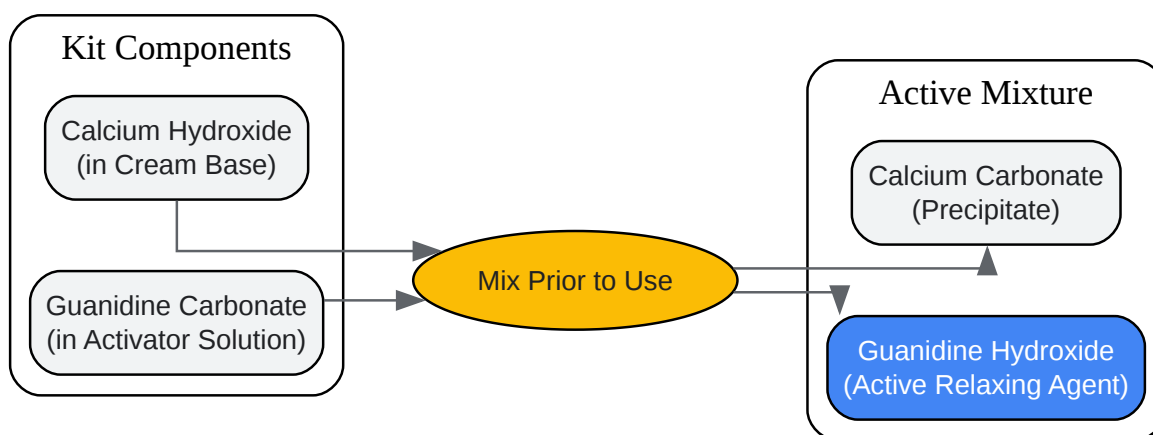
This protocol describes a general procedure. Optimal concentrations and incubation times must be determined empirically for each protein.

- Isolation of Inclusion Bodies:
 - Harvest E. coli cells expressing the target protein via centrifugation.
 - Resuspend the cell pellet in a lysis buffer (e.g., 20 mM Tris-HCl, pH 8.0).
 - Disrupt cells using sonication or high-pressure homogenization.
 - Centrifuge the lysate to pellet the dense inclusion bodies.
 - Wash the pellet with a buffer containing a mild chaotrope or detergent (e.g., 2 M urea, 2% Triton X-100) to remove contaminants.
- Solubilization:
 - Resuspend the washed inclusion body pellet in a solubilization buffer containing a high concentration of the denaturant.
 - Buffer Composition: 6 M Guanidine Hydrochloride or Guanidine Carbonate, 20 mM Tris-HCl, 0.5 M NaCl, 5 mM imidazole (for His-tagged proteins), 1-20 mM reducing agent (e.g., DTT or β -mercaptoethanol), pH 8.0-8.5.^[6]
 - Stir the suspension for 30-60 minutes at room temperature to ensure complete solubilization.^[5]
 - Centrifuge at high speed (e.g., >15,000 x g) for 15-30 minutes to pellet any remaining insoluble material.^[6]
- Purification and Refolding:

- The supernatant containing the denatured protein can be purified under denaturing conditions (e.g., using affinity chromatography for tagged proteins).[5]
- Refolding is typically achieved by gradually removing the denaturant, often while the protein is bound to a chromatography column ("on-column refolding") or by rapid dilution into a large volume of refolding buffer.[5][9] This allows the protein to re-establish its native conformation.

Application in Consumer Products: Hair Relaxers

Guanidine carbonate is a key ingredient in "no-lye" hair relaxer kits.[1][16] It is typically supplied in an aqueous "activator" solution, which is mixed with a cream base containing calcium hydroxide immediately before use.[7][17] This reaction generates guanidine hydroxide, the active hair-straightening agent.



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Caption: Activation chemistry of a no-lye hair relaxer.

Experimental Protocol: Formulation of a Two-Component Hair Relaxer[1][7][12]

This protocol is illustrative of a typical formulation. Proportions and specific ingredients may vary.

- Component A (Cream Base) Preparation:

- Oil Phase: Heat oil-phase components (e.g., cetyl alcohol, stearyl alcohol, mineral oil, petrolatum) in a vessel to 70-80°C.[7][12]
- Water Phase: In a separate vessel, heat water, propylene glycol, and any water-soluble conditioning agents.[12]
- Emulsification: Slowly add the heated oil phase to the water phase with moderate homogenization to form a stable cream emulsion.[12]
- Addition of Alkali: Disperse calcium hydroxide powder (e.g., 4-7% by weight) into the emulsion as it cools.[17]
- Component B (Activator) Preparation:
 - Dissolve guanidine carbonate (e.g., 20-30% by weight) in deionized water.[1][12]
 - Add other components such as propylene glycol or humectants and stir until a clear solution is formed.[1]
- Activation and Use:
 - Immediately before application, mix the activator solution (Component B) with the cream base (Component A) according to the product's specified ratio.
 - The reaction between guanidine carbonate and calcium hydroxide generates guanidine hydroxide in situ, which then acts on the hair's disulfide bonds to induce straightening.[1]

Conclusion

Guanidine carbonate is a foundational chemical with significant utility across multiple scientific disciplines. Its strong organic alkalinity makes it an effective pH modifier and a reactant for synthesizing nitrogen-rich compounds, including pharmaceuticals and energetic materials. In biochemistry and drug development, its role as a potent protein denaturant is crucial for studying protein folding and recovering recombinant proteins. The detailed protocols and data provided in this guide serve as a technical resource for professionals seeking to leverage the diverse capabilities of this versatile compound in their research and development activities.

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- To cite this document: BenchChem. [Guanidine Carbonate: A Technical Guide for Chemical and Pharmaceutical Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1580651#guanidine-carbonate-as-a-strong-organic-alkali-in-chemistry]

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